molecular formula C16H11BrN2O2 B12536591 3-(2H-1,3-Benzodioxol-5-yl)-5-(4-bromophenyl)-1H-pyrazole CAS No. 651717-21-4

3-(2H-1,3-Benzodioxol-5-yl)-5-(4-bromophenyl)-1H-pyrazole

Cat. No.: B12536591
CAS No.: 651717-21-4
M. Wt: 343.17 g/mol
InChI Key: QZXZYQJJZUUGIL-UHFFFAOYSA-N
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Description

3-(2H-1,3-Benzodioxol-5-yl)-5-(4-bromophenyl)-1H-pyrazole (commonly referred to as anle138b in research contexts) is a pyrazole-based small molecule notable for its role in inhibiting α-synuclein (α-syn) aggregation, a pathological hallmark of Parkinson’s disease (PD) and related synucleinopathies . The compound features a benzodioxole moiety at the 3-position and a 4-bromophenyl group at the 5-position of the pyrazole core (Figure 1). Its mechanism involves binding to oligomeric forms of α-syn, preventing further aggregation and neurotoxicity . Preclinical studies in transgenic mouse models demonstrated that anle138b reduces α-syn oligomer accumulation, mitigates neurodegeneration, and slows disease progression . This positions it as a promising therapeutic candidate for PD, though clinical validation is ongoing.

Properties

CAS No.

651717-21-4

Molecular Formula

C16H11BrN2O2

Molecular Weight

343.17 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-(4-bromophenyl)-1H-pyrazole

InChI

InChI=1S/C16H11BrN2O2/c17-12-4-1-10(2-5-12)13-8-14(19-18-13)11-3-6-15-16(7-11)21-9-20-15/h1-8H,9H2,(H,18,19)

InChI Key

QZXZYQJJZUUGIL-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NNC(=C3)C4=CC=C(C=C4)Br

Origin of Product

United States

Biological Activity

3-(2H-1,3-Benzodioxol-5-yl)-5-(4-bromophenyl)-1H-pyrazole is a pyrazole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure features a benzodioxole moiety and a bromophenyl group, which are known to enhance various biological interactions. This article aims to summarize the biological activities attributed to this compound, supported by relevant studies and data.

Structural Information

  • Molecular Formula : C16H11BrN2O2
  • Molecular Weight : 343.18 g/mol
  • SMILES Notation : C1OC2=C(O1)C=C(C=C2)C=CC(=N)C3=CC=C(C=C3)Br

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that pyrazoles with bromine substituents showed enhanced activity against breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in aggressive cancer subtypes .

Antimicrobial Activity

Pyrazole derivatives have also been investigated for their antimicrobial properties. Compounds similar to this compound have shown notable antifungal and antibacterial activities. The exact mechanism through which these compounds exert their antimicrobial effects often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Case Study 1: Antitumor Efficacy

In a study focused on the evaluation of pyrazole derivatives against breast cancer, it was found that the specific structure of this compound led to significant cytotoxicity in MDA-MB-231 cells. The study utilized the Combination Index method to analyze the synergistic effects when combined with doxorubicin, indicating a potential pathway for enhancing therapeutic efficacy in resistant cancer types .

Case Study 2: Inflammatory Response Modulation

Another research effort explored the anti-inflammatory effects of pyrazoles in vitro. While direct data on this specific compound was not available, related pyrazoles were shown to inhibit the expression of pro-inflammatory markers in human cell lines. This suggests that this compound may exhibit similar properties, warranting further investigation into its mechanism of action .

Data Tables

Biological Activity Effect Observed Reference
AntitumorCytotoxicity in MCF-7 and MDA-MB-231 cells
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialNotable antifungal and antibacterial activity

Comparison with Similar Compounds

1-(4-Bromophenyl)-5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazole

  • Structure : Differs from anle138b by replacing the benzodioxole group with a trifluoromethyl (-CF₃) group and incorporating a p-tolyl substituent.
  • Activity : Acts as a sulfinamidine derivative and structural analog of Celecoxib, a cyclooxygenase-2 (COX-2) inhibitor. Exhibits anti-inflammatory properties, synthesized in 71% yield via continuous flow methods .
  • Key Difference : While anle138b targets neurodegeneration, this compound’s trifluoromethyl group enhances lipophilicity and COX-2 affinity, typical of anti-inflammatory agents.

2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole

  • Structure : Oxadiazole core with bromophenyl and chlorophenyl substituents.
  • Activity : Demonstrates 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin .

Neuroprotective and α-Synuclein-Targeting Analogs

Diphenyl-pyrazole (DPP) Derivatives

Anle138b belongs to the DPP class, where the pyrazole core is substituted with two aryl groups. Other DPP analogs include:

  • CLR01 : A molecular tweezer that disrupts α-syn aggregation via hydrophobic interactions, but lacks the pyrazole scaffold .
  • KYP-20479821 : A prolyl oligopeptidase inhibitor with a distinct tricyclic structure, indirectly reducing α-syn toxicity .
  • Comparison : Anle138b’s benzodioxole and bromophenyl groups confer specificity for α-syn oligomers, whereas CLR01 and KYP-20479821 act through broader mechanisms.

Structural Derivatives with Uncharacterized Activity

4-[5-(1,3-Benzodioxol-5-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]benzenesulphonamide (4a)

  • Structure : Dihydropyrazole core with benzodioxole and benzenesulfonamide groups.
  • Synthesis : Isolated as a dark yellow solid (30% yield, mp 196–198°C) .
  • Potential Application: Sulfonamide substituents suggest possible enzyme inhibition (e.g., carbonic anhydrase), though specific biological data are lacking.

3-(4-Bromophenyl)-5-methyl-1H-pyrazole (CAS 145353-53-3)

  • Structure : Methyl group at the 5-position instead of benzodioxole.
  • Properties : Formula C₁₀H₉BrN₂; simpler structure with reduced steric bulk compared to anle138b .
  • Hypothesized Use : Methyl groups often enhance metabolic stability, but its biological profile remains unstudied.

Data Tables

Table 1: Structural and Functional Comparison of Anle138b and Key Analogs

Compound Name Core Structure Key Substituents Biological Target Activity/Application Reference
Anle138b Pyrazole 3-Benzodioxol-5-yl, 5-(4-Bromophenyl) α-Synuclein oligomers Neuroprotection (PD)
1-(4-Bromophenyl)-5-(p-tolyl)-3-(CF₃)-1H-pyrazole Pyrazole 3-Trifluoromethyl, 5-p-tolyl COX-2 Anti-inflammatory
2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole Oxadiazole Bromophenyl, chlorophenyl Inflammation pathways Anti-inflammatory (59.5%)
4a (Benzenesulphonamide derivative) Dihydropyrazole Benzodioxole, benzenesulphonamide Undetermined Synthetic intermediate

Table 2: Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Solubility
Anle138b C₁₆H₁₁BrN₂O₂ 357.18 ~3.5 Low (lipophilic)
1-(4-Bromophenyl)-5-(p-tolyl)-3-(CF₃)-1H-pyrazole C₁₇H₁₂BrF₃N₂ 399.19 ~4.2 Moderate
3-(4-Bromophenyl)-5-methyl-1H-pyrazole C₁₀H₉BrN₂ 237.10 ~2.8 High

Discussion of Key Findings

  • Substituent Impact : The benzodioxole group in anle138b enhances binding to α-syn oligomers, while bromophenyl contributes to π-π stacking with amyloidogenic regions. Analogs with trifluoromethyl or sulfonamide groups diverge into anti-inflammatory or enzyme-inhibitory roles.
  • Therapeutic Specificity : Anle138b’s efficacy in PD models is attributed to its oligomer-selective binding, unlike broader anti-aggregation agents like EGCG .
  • Synthetic Accessibility : Continuous flow methods (e.g., for the Celecoxib analog ) highlight advances in pyrazole synthesis, though anle138b’s benzodioxole moiety requires multi-step organic reactions.

Preparation Methods

Step 1: Bromination of a Precursor

A 5-arylpyrazole is brominated at the para-position using N-bromosuccinimide (NBS) in a halogenated solvent (e.g., CCl₄).

Continuous Flow Synthesis

This scalable method employs microreactor technology to optimize reaction kinetics and heat dissipation.

Process :

  • Reagent Mixing : Hydrazine hydrate and a β-bromo-α-(ethylsulfinyl)cinnamonitrile sulfoxide are fed into a flow reactor.
  • Cycloaddition : Reaction at elevated temperatures (80–100°C) for 10–15 minutes.
  • Purification : Continuous extraction and crystallization in-line.

Benefits :

  • Yield : 71% (higher than batch methods).
  • Scalability : Suitable for industrial production.

Organocatalytic Three-Component Reactions

A pyrrolidine-BzOH salt catalyst facilitates consecutive double condensation reactions to form 1,3-diarylallylidene pyrazolones, a precursor to the target compound.

Reaction Pathway :

  • Component 1 : 4-Unsubstituted pyrazolone.
  • Component 2 : Aryl/heteroarylaldehyde (e.g., 4-bromobenzaldehyde).
  • Component 3 : Aryl methyl ketone (e.g., piperonal-derived ketone).

Conditions :

  • Catalyst : Pyrrolidine-BzOH salt (5 mol%).
  • Solvent : Dioxane, 80°C, 12 h.

Yield : 75–85% (analogous systems).

Radiosynthesis of Precursors

Though focused on radiolabeling, this method highlights precursor synthesis for fluorine-18 derivatives.

Steps :

  • Fluorination : 6-Nitropiperonal → 6-[¹⁸F]fluoropiperonal using [¹⁸F]fluoride and copper catalysts.
  • Cycloaddition : Condensation with 3′-bromophenylacetylene via click chemistry.

Key Data :

Step Reagents Yield Reference
Fluorination Et₄NCO₃, Cu catalyst 96%
Cycloaddition Tosylhydrazide, HATU, DIPEA 15%

Comparative Analysis of Methods

Method Yield Scalability Complexity References
Cycloaddition (batch) 65–90% Low Moderate
Continuous Flow 71% High High
Organocatalytic 75–85% Moderate Low
Multi-Step Organic 45–55% Moderate High

Critical Challenges and Solutions

  • Regioselectivity : Achieved via directed metallation or steric control in cycloadditions.
  • Bromophenyl Group Stability : Requires inert conditions during coupling reactions.
  • Benzodioxole Sensitivity : Oxidation-resistant conditions (e.g., anhydrous solvents) are essential.

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